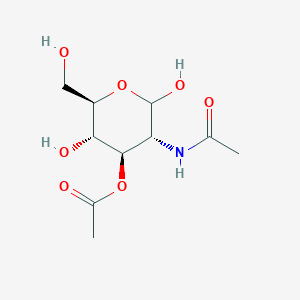

2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose is a derivative of glucose, specifically modified to include an acetamido group and an acetyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose typically involves the acetylation of 2-acetamido-2-deoxy-D-glucose. The process begins with the protection of hydroxyl groups, followed by selective acetylation at the 3-O position. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chemical synthesis using similar acetylation techniques. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetamido group to an amine.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific reagents like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Aplicaciones Científicas De Investigación

2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block for the synthesis of more complex carbohydrates and glycosides.

Biology: In studies of glycoproteins and glycolipids, where it serves as a model compound.

Industry: Used in the production of specialized chemicals and as a reagent in various biochemical assays.

Mecanismo De Acción

The mechanism of action of 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The compound can mimic natural sugars, allowing it to participate in glycosylation reactions and other biochemical processes. Its molecular targets include glycosyltransferases and glycosidases, which are involved in the synthesis and breakdown of glycans .

Comparación Con Compuestos Similares

2-Acetamido-2-deoxy-D-glucose: Lacks the acetyl group at the 3-O position.

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-glucopyranose: Contains additional acetyl groups at different positions.

2-Acetamido-2-deoxy-3-O-(α-L-fucopyranosyl)-D-glucopyranose: Includes an additional fucose moiety

Uniqueness: this compound is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in studies of glycan structure and function, as well as in the synthesis of complex carbohydrates .

Actividad Biológica

2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose (often abbreviated as Ac3GlcNAc) is a significant compound in carbohydrate chemistry and biochemistry. Its structural features contribute to its biological activity, particularly in relation to glycosaminoglycan (GAG) synthesis and enzyme inhibition. This article explores the biological activity of Ac3GlcNAc, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

Ac3GlcNAc is an acetylated derivative of N-acetyl-D-glucosamine (GlcNAc). The presence of the acetyl group at the 3-O position enhances its reactivity and specificity in biochemical interactions. The compound can be synthesized through the acetylation of 2-acetamido-2-deoxy-D-glucose using acetic anhydride under basic conditions.

The primary biological activity of Ac3GlcNAc involves its interaction with specific enzymes:

- Human O-linked β-N-acetylglucosaminidase (hOGA) : Ac3GlcNAc acts as a competitive inhibitor of hOGA, which plays a critical role in the modification of glycoproteins.

- Human lysosomal hexosaminidases (hHexA and hHexB) : These enzymes are involved in the degradation of glycosaminoglycans. Ac3GlcNAc inhibits these enzymes, leading to altered GAG metabolism.

Inhibition Studies

Research has shown that Ac3GlcNAc exhibits potent nanomolar inhibition against hOGA and hHexB. This competitive inhibition results in reduced incorporation of D-[3H]glucosamine into isolated GAGs, indicating its potential to disrupt normal glycosylation processes in cells .

Biochemical Pathways

Ac3GlcNAc influences several biochemical pathways:

- Glycosaminoglycan Synthesis : The compound competes with D-[3H]glucosamine, leading to decreased GAG synthesis. Studies indicate that treatment with Ac3GlcNAc results in smaller GAGs, which may have implications for cellular signaling and structural integrity .

- Protein Synthesis : Inhibition of GAG synthesis by Ac3GlcNAc can also affect total protein synthesis, suggesting a broader impact on cellular metabolism .

Case Studies

- Inhibition of GAG Incorporation : A study demonstrated that various acetylated GlcNAc analogs, including Ac3GlcNAc, significantly reduced D-[3H]glucosamine incorporation into GAGs without affecting overall protein synthesis. This highlights the specificity of Ac3GlcNAc's inhibitory effects on carbohydrate metabolism .

- Cellular Effects : In experiments with primary hepatocytes, Ac3GlcNAc was shown to reduce both D-[3H]glucosamine and [35S]sulfate incorporation into glycoconjugates, indicating its role in modulating cellular glycosylation patterns .

Comparison with Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-Acetamido-2-deoxy-D-glucose | Lacks acetyl group at 3-O position | Less effective as an inhibitor |

| 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-glucopyranose | Additional acetyl groups | Increased inhibitory effects on GAG synthesis |

| 2-Acetamido-2-deoxy-3-O-(α-L-fucopyranosyl)-D-glucopyranose | Contains fucose moiety | Unique interactions due to additional sugar |

Propiedades

IUPAC Name |

[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO7/c1-4(13)11-7-9(17-5(2)14)8(15)6(3-12)18-10(7)16/h6-10,12,15-16H,3H2,1-2H3,(H,11,13)/t6-,7-,8-,9-,10?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJNXDFAPWSUSI-WWGUJXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.